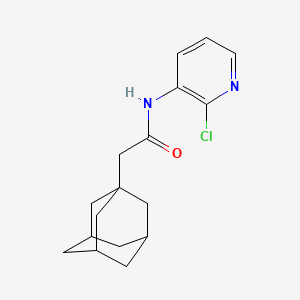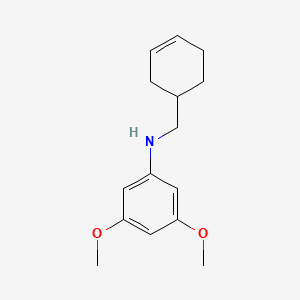![molecular formula C20H24FN5O2 B6055197 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6055197.png)
4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in the field of scientific research. In
Mechanism of Action
The exact mechanism of action of 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain signaling molecules, which in turn leads to a reduction in inflammation and other disease-related symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potent inhibitory effects on a variety of enzymes and receptors, including phosphodiesterases, adenosine receptors, and histamine receptors. These inhibitory effects lead to a reduction in the production of certain signaling molecules, which in turn leads to a reduction in inflammation and other disease-related symptoms.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine in lab experiments is its potent inhibitory effects on a variety of enzymes and receptors. This makes it a promising candidate for the treatment of various diseases. However, one of the major limitations of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the study of 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine. One direction is the further exploration of its potential applications in the treatment of various diseases, including asthma, inflammation, and cancer. Another direction is the development of more efficient synthesis methods for this compound, which would allow for larger quantities to be produced for use in experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesis Methods
The synthesis of 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine involves the reaction of 4-amino-6-(3-fluorobenzoyl)-1-piperazine with 2-methyl-4-chloropyrimidine in the presence of morpholine and potassium carbonate. The reaction is carried out in anhydrous dimethylformamide at elevated temperatures. The yield of this reaction is typically around 50%.
Scientific Research Applications
The compound 4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been studied extensively for its potential applications in scientific research. It has been found to have potent inhibitory effects on a variety of enzymes and receptors, including but not limited to, phosphodiesterases, adenosine receptors, and histamine receptors. These inhibitory effects make it a promising candidate for the treatment of various diseases, including asthma, inflammation, and cancer.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-15-22-18(14-19(23-15)25-9-11-28-12-10-25)24-5-7-26(8-6-24)20(27)16-3-2-4-17(21)13-16/h2-4,13-14H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVYINSMYMAQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055132.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6055145.png)


![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![N-(2,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6055176.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)

